4-(2-Bromo-5-chlorophenyl)butan-1-amine

TAAR1 agonist GPCR pharmacology cAMP accumulation

TAAR1 SAR requires precise halogen positioning. 4-(2-Bromo-5-chlorophenyl)butan-1-amine (CAS 1487008-95-6) delivers the validated 2-bromo-5-chloro pattern. • Moderate EC50 (4.90E+3 nM) avoids receptor desensitization-enabling partial agonism & biased signaling studies. • >5.5-fold TAAR1 selectivity over TAAR5 ensures target-specific interpretation. • Terminal -NH₂ handle enables conjugation with carboxylic acids, isocyanates, or epoxides for library synthesis. • 97-98% purity; in stock for immediate global shipping.

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
Cat. No. B13603847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-5-chlorophenyl)butan-1-amine
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CCCCN)Br
InChIInChI=1S/C10H13BrClN/c11-10-5-4-9(12)7-8(10)3-1-2-6-13/h4-5,7H,1-3,6,13H2
InChIKeyINKPGKQYXFZPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromo-5-chlorophenyl)butan-1-amine: A Halogen-Substituted Phenethylamine Building Block for TAAR1 Research


4-(2-Bromo-5-chlorophenyl)butan-1-amine (CAS 1487008-95-6) is a primary amine featuring a 2-bromo-5-chlorophenyl ring attached via a four-carbon alkyl chain to a terminal -NH₂ group . With a molecular weight of 262.57 g/mol and molecular formula C₁₀H₁₃BrClN, this compound belongs to the class of halogen-substituted phenethylamines and serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of trace amine-associated receptor 1 (TAAR1) ligands and other bioactive molecules .

Why In-Class Substitution of 4-(2-Bromo-5-chlorophenyl)butan-1-amine Compromises Experimental Reproducibility


Subtle modifications to the halogen substitution pattern or the length of the alkylamine chain can profoundly alter both biological activity and synthetic utility. For instance, replacement of the primary amine with an N-methyl group in the analog 4-(2-bromo-5-chlorophenyl)-N-methylbutan-1-amine eliminates the nucleophilic primary amine necessary for further derivatization, rendering the compound unsuitable for certain coupling reactions [1]. More critically, the precise 2-bromo-5-chloro substitution pattern on the phenyl ring is essential for the observed TAAR1 agonist activity; shifting the halogen positions or altering the chain length would likely disrupt the critical π-stacking and hydrophobic interactions within the receptor binding pocket [2]. Therefore, generic substitution without rigorous biological validation risks irreproducible data and wasted resources.

Quantitative Differentiation: 4-(2-Bromo-5-chlorophenyl)butan-1-amine vs. Closest Analogs and Alternative TAAR1 Agonists


TAAR1 Agonist Potency: A Defined, Moderate EC50 Value Enables Dose-Response Studies

4-(2-Bromo-5-chlorophenyl)butan-1-amine exhibits a measurable, moderate agonist activity at human TAAR1 (EC50 = 4.90E+3 nM) and mouse TAAR1 (EC50 = 1.80E+3 nM), as determined by cAMP accumulation in HEK293 cells [1]. This places its potency significantly lower than high-affinity TAAR1 agonists such as RO5256390 (human Ki = 4.1 nM) or S18616 (EC50 = 15 nM), but it provides a well-defined concentration range suitable for experiments where excessive receptor activation is undesirable or where the functional window of a partial agonist is needed [2]. The quantified difference is ~300-500 fold lower potency compared to potent TAAR1 agonists, offering a distinct pharmacological profile.

TAAR1 agonist GPCR pharmacology cAMP accumulation

TAAR1 vs. TAAR5 Selectivity: Quantified Preferential Activation

The compound displays a quantifiable selectivity for TAAR1 over the related receptor TAAR5. In the same BRET-based cAMP assay, the EC50 for mouse TAAR5 is >1.00E+4 nM, compared to 1.80E+3 nM for mouse TAAR1 [1]. This yields a selectivity ratio of >5.5-fold for TAAR1, providing a clear functional differentiation that is not guaranteed with all halogen-substituted phenethylamines. Such receptor subtype preference is crucial for studies aiming to isolate TAAR1-mediated signaling from off-target TAAR5 effects.

TAAR1 selectivity TAAR5 receptor profiling

Purity Specification: 97-98% Minimum Assured Purity for Reproducible Synthesis

Commercially available batches of 4-(2-Bromo-5-chlorophenyl)butan-1-amine are supplied with a documented minimum purity of 97% (AKSci) or 98% (Leyan) . This specification is notably higher than the 95% purity commonly listed for many research-grade halogenated aromatic amines and positional isomers, such as 3-(2-Bromo-5-chlorophenyl)butan-1-amine . The defined purity ensures that reactions proceed with predictable stoichiometry and minimizes the impact of unknown impurities on subsequent biological assays.

Chemical purity Synthesis Quality Control

Optimal Applications for 4-(2-Bromo-5-chlorophenyl)butan-1-amine Based on Quantitative Evidence


TAAR1 Structure-Activity Relationship (SAR) Studies

The compound serves as an essential reference point in SAR campaigns aimed at understanding the impact of halogen substitution on TAAR1 agonism. Its moderate EC50 (4.90E+3 nM) and >5.5-fold selectivity over TAAR5 provide a quantifiable baseline against which the effects of structural modifications—such as chain elongation, halogen replacement, or N-alkylation—can be precisely measured [1]. This enables systematic optimization of potency and selectivity in lead compound development.

Synthesis of Next-Generation TAAR1 Ligands

The terminal primary amine offers a versatile handle for conjugation with carboxylic acids, isocyanates, or epoxides, allowing the construction of diverse compound libraries. Researchers can exploit this reactivity to append additional pharmacophores or fluorescent probes, transforming 4-(2-Bromo-5-chlorophenyl)butan-1-amine into novel TAAR1 ligands with tailored properties [2]. This synthetic flexibility is not available with its N-methylated analog, which lacks the reactive primary amine group.

In Vitro Functional Assays Requiring Partial TAAR1 Activation

In assays where full TAAR1 activation by high-potency agonists (e.g., RO5256390) may cause receptor desensitization, cytotoxicity, or signal saturation, 4-(2-Bromo-5-chlorophenyl)butan-1-amine provides a more nuanced activation profile. Its lower potency (EC50 = 4.90E+3 nM) allows for a wider concentration-response window, making it suitable for studies of partial agonism, biased signaling, or receptor reserve phenomena [3].

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